molecular formula C18H21NO B281798 2-(Benzylamino)-1-phenylcyclopentanol

2-(Benzylamino)-1-phenylcyclopentanol

Cat. No.: B281798
M. Wt: 267.4 g/mol
InChI Key: GETWLPVVXVVUEZ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-phenylcyclopentanol (CAS: 887575-65-7) is a cyclopentanol derivative featuring a benzylamino group at position 2 and a phenyl substituent at position 1 of the cyclopentanol ring. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.365 g/mol . Key physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 424.8±15.0 °C (at 760 mmHg), and a calculated LogP value of 3.24, indicating moderate lipophilicity. While its exact pharmacological applications remain under investigation, its structural features suggest relevance in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(benzylamino)-1-phenylcyclopentan-1-ol

InChI

InChI=1S/C18H21NO/c20-18(16-10-5-2-6-11-16)13-7-12-17(18)19-14-15-8-3-1-4-9-15/h1-6,8-11,17,19-20H,7,12-14H2

InChI Key

GETWLPVVXVVUEZ-UHFFFAOYSA-N

SMILES

C1CC(C(C1)(C2=CC=CC=C2)O)NCC3=CC=CC=C3

Canonical SMILES

C1CC(C(C1)(C2=CC=CC=C2)O)NCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Notable Properties/Activities
This compound C₁₈H₂₁NO 267.365 887575-65-7 Cyclopentanol, phenyl, benzylamino High LogP (3.24), potential CNS activity
(1R,2R)-2-(Benzylamino)cyclohexanol C₁₂H₁₇NO 191.27 40571-86-6 Cyclohexanol, trans stereochemistry Lower molecular weight, 96% purity
2-(Benzylamino)-4-methylthiazole-5-carboxylic acid C₁₂H₁₂N₂O₂S ~264.3 N/A Thiazole ring, methyl substituent Xanthine oxidase inhibitor
1-Methylcyclopentanol C₆H₁₂O 100.16 1462-03-9 Simple cyclopentanol derivative Industrial solvent, low complexity

Key Observations

Ring Size and Conformation: The cyclopentanol core in the target compound introduces greater ring strain compared to the cyclohexanol analogue (). This strain may influence conformational flexibility and binding to biological targets .

Functional Group Impact: The benzylamino group is a common feature in all derivatives except 1-methylcyclopentanol. The phenyl group in the target compound increases aromaticity and molecular weight compared to simpler analogues like 1-methylcyclopentanol (), likely improving membrane permeability but reducing aqueous solubility .

Pharmacological Relevance: Thiazole derivatives () demonstrate xanthine oxidase inhibition, attributed to the benzylamino-thiazole-carboxylic acid scaffold. The target compound’s cyclopentanol ring may shift activity toward other targets, such as G-protein-coupled receptors (GPCRs) .

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